4-Fluoro-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methoxypyridine is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group. These properties make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of 3-methoxypyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, to facilitate the substitution of a hydrogen atom with a fluorine atom at the 4-position .
Another method involves the use of 4-methoxypyridine-N-oxide as a starting material, which undergoes catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the pyridine ring or the substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium catalysts for coupling reactions
Bases: Potassium carbonate, sodium hydroxide
Major Products Formed
Aryl or Alkyl Substituted Pyridines: Formed through coupling reactions
Oxidized Derivatives: Aldehydes or carboxylic acids from oxidation reactions
Fused Heterocycles: Products of cyclization reactions
Scientific Research Applications
4-Fluoro-3-methoxypyridine has diverse applications in scientific research:
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxypyridine is primarily influenced by its ability to interact with various molecular targets through its fluorine and methoxy substituents. The electron-withdrawing fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its solubility and metabolic stability. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxypyridine: Similar structure but with the positions of the fluorine and methoxy groups reversed.
4-Fluoropyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxypyridine: Lacks the fluorine atom, affecting its electron density and reactivity.
Uniqueness
4-Fluoro-3-methoxypyridine is unique due to the combined effects of the fluorine and methoxy groups on its chemical behavior. The fluorine atom’s strong electron-withdrawing nature, coupled with the electron-donating methoxy group, creates a distinct electronic environment that influences the compound’s reactivity and interactions with other molecules. This makes it a versatile intermediate in various chemical syntheses and applications .
Properties
CAS No. |
629626-46-6 |
---|---|
Molecular Formula |
C6H6FNO |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C6H6FNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 |
InChI Key |
RPXRNXIZMOQZHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.